Cas no 1024599-54-9 (3-(1,1-difluoroethyl)-1-methyl-1H-pyrazole-5-carboxylic acid)

3-(1,1-Difluoroethyl)-1-methyl-1H-pyrazole-5-carboxylic acid is a fluorinated pyrazole derivative with significant utility in pharmaceutical and agrochemical applications. Its structure incorporates a difluoroethyl group, enhancing metabolic stability and bioavailability, while the carboxylic acid moiety allows for further functionalization. The compound serves as a versatile intermediate in the synthesis of biologically active molecules, particularly in the development of enzyme inhibitors and receptor modulators. Its rigid pyrazole core contributes to improved binding affinity in target interactions. The presence of fluorine atoms also imparts favorable physicochemical properties, such as increased lipophilicity and resistance to oxidative degradation, making it a valuable building block in medicinal chemistry and crop protection research.
3-(1,1-difluoroethyl)-1-methyl-1H-pyrazole-5-carboxylic acid structure
1024599-54-9 structure
商品名:3-(1,1-difluoroethyl)-1-methyl-1H-pyrazole-5-carboxylic acid
CAS番号:1024599-54-9
MF:C7H8F2N2O2
メガワット:190.147428512573
MDL:MFCD20659947
CID:5097150
PubChem ID:129927653

3-(1,1-difluoroethyl)-1-methyl-1H-pyrazole-5-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 3-(1,1-difluoroethyl)-1-methyl-1H-pyrazole-5-carboxylic acid
    • PS-20029
    • 5-(1,1-difluoroethyl)-2-methylpyrazole-3-carboxylic acid
    • F86249
    • starbld0038061
    • EN300-1934236
    • MFCD20659947
    • 1024599-54-9
    • MDL: MFCD20659947
    • インチ: 1S/C7H8F2N2O2/c1-7(8,9)5-3-4(6(12)13)11(2)10-5/h3H,1-2H3,(H,12,13)
    • InChIKey: SIPMJADQNKTEIT-UHFFFAOYSA-N
    • ほほえんだ: N1(C)C(C(O)=O)=CC(C(F)(F)C)=N1

計算された属性

  • せいみつぶんしりょう: 190.05538383g/mol
  • どういたいしつりょう: 190.05538383g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 223
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.9
  • トポロジー分子極性表面積: 55.1Ų

3-(1,1-difluoroethyl)-1-methyl-1H-pyrazole-5-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1934236-2.5g
3-(1,1-difluoroethyl)-1-methyl-1H-pyrazole-5-carboxylic acid
1024599-54-9
2.5g
$2771.0 2023-09-17
Enamine
EN300-1934236-1.0g
3-(1,1-difluoroethyl)-1-methyl-1H-pyrazole-5-carboxylic acid
1024599-54-9
1g
$1658.0 2023-05-31
Enamine
EN300-1934236-0.5g
3-(1,1-difluoroethyl)-1-methyl-1H-pyrazole-5-carboxylic acid
1024599-54-9
0.5g
$1357.0 2023-09-17
Enamine
EN300-1934236-0.25g
3-(1,1-difluoroethyl)-1-methyl-1H-pyrazole-5-carboxylic acid
1024599-54-9
0.25g
$1300.0 2023-09-17
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBXAA899-5G
3-(1,1-difluoroethyl)-1-methyl-1H-pyrazole-5-carboxylic acid
1024599-54-9 97%
5g
¥ 18,493.00 2023-04-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBXAA899-5g
3-(1,1-difluoroethyl)-1-methyl-1H-pyrazole-5-carboxylic acid
1024599-54-9 97%
5g
¥18492.0 2024-04-26
abcr
AB596674-500mg
3-(1,1-Difluoroethyl)-1-methyl-1H-pyrazole-5-carboxylic acid; .
1024599-54-9
500mg
€1138.10 2024-07-19
Ambeed
A1390864-500mg
3-(1,1-Difluoroethyl)-1-methyl-1H-pyrazole-5-carboxylic acid
1024599-54-9 97%
500mg
$884.0 2024-08-02
Aaron
AR0205O1-250mg
3-(1,1-difluoroethyl)-1-methyl-1H-pyrazole-5-carboxylic acid
1024599-54-9 97%
250mg
$428.00 2025-02-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBXAA899-1g
3-(1,1-difluoroethyl)-1-methyl-1H-pyrazole-5-carboxylic acid
1024599-54-9 97%
1g
¥6164.0 2024-04-26

3-(1,1-difluoroethyl)-1-methyl-1H-pyrazole-5-carboxylic acid 関連文献

3-(1,1-difluoroethyl)-1-methyl-1H-pyrazole-5-carboxylic acidに関する追加情報

Professional Introduction to 3-(1,1-difluoroethyl)-1-methyl-1H-pyrazole-5-carboxylic acid (CAS No. 1024599-54-9)

3-(1,1-difluoroethyl)-1-methyl-1H-pyrazole-5-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 1024599-54-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrazole class, a heterocyclic structure known for its broad spectrum of biological activities and utility in drug development. The unique substitution pattern, featuring a 1,1-difluoroethyl side chain and a methyl group at the 1-position of the pyrazole ring, coupled with a carboxylic acid functionality at the 5-position, imparts distinct chemical and pharmacological properties that make it a promising candidate for further exploration.

The structural features of 3-(1,1-difluoroethyl)-1-methyl-1H-pyrazole-5-carboxylic acid contribute to its potential as a bioactive molecule. The presence of fluorine atoms in the 1,1-difluoroethyl moiety is particularly noteworthy, as fluorine substitution is frequently employed in pharmaceuticals to enhance metabolic stability, binding affinity, and overall pharmacokinetic profiles. This modification can influence both the electronic and steric properties of the molecule, potentially affecting its interactions with biological targets.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high precision. Studies suggest that the carboxylic acid group may facilitate hydrogen bonding interactions with polar residues in protein targets, while the methyl group could stabilize the pyrazole ring through hydrophobic interactions. The 1,1-difluoroethyl side chain may extend into hydrophobic pockets or engage in π-stacking interactions, depending on the target protein.

In the context of drug discovery, pyrazole derivatives have been extensively studied for their antimicrobial, anti-inflammatory, anticancer, and antiviral properties. The structural motif of 3-(1,1-difluoroethyl)-1-methyl-1H-pyrazole-5-carboxylic acid aligns well with this tradition, offering a scaffold that can be further modified to optimize activity against specific therapeutic targets. For instance, modifications at the 3-position or 4-position of the pyrazole ring could introduce additional functional groups to fine-tune pharmacological properties.

One of the most compelling aspects of this compound is its potential application in modulating enzyme activity. Pyrazole-based inhibitors have shown promise in targeting enzymes such as kinases and proteases, which are often implicated in disease pathways. The unique combination of substituents in 3-(1,1-difluoroethyl)-1-methyl-1H-pyrazole-5-carboxylic acid may enable it to interact with these enzymes in a manner that disrupts their function while minimizing off-target effects.

Recent preclinical studies have highlighted the importance of fluorinated pyrazoles in drug development. Compounds containing fluorine atoms have demonstrated improved bioavailability and prolonged half-life compared to their non-fluorinated counterparts. The presence of two fluorine atoms in the 1,1-difluoroethyl group of our compound may contribute to these favorable pharmacokinetic characteristics.

The synthesis of 3-(1,1-difluoroethyl)-1-methyl-1H-pyrazole-5-carboxylic acid presents an interesting challenge due to its complex substitution pattern. Traditional synthetic routes may involve multi-step processes involving halogenation, nucleophilic substitution, and carboxylation reactions. Advances in synthetic methodologies have enabled more efficient and scalable production of such compounds, making them more accessible for research purposes.

The role of computational tools in optimizing synthetic routes cannot be overstated. Software packages capable of predicting reaction outcomes and optimizing conditions have significantly reduced the time required to develop viable synthetic strategies. These tools can also help identify potential pitfalls or side reactions that might complicate production.

Ethical considerations are paramount in pharmaceutical research. While compounds like 3-(1,1-difluoroethyl)-1-methyl-1H-pyrazole-5-carboxylic acid hold great promise for therapeutic applications, it is essential to conduct rigorous safety evaluations before moving into clinical trials. This includes assessing toxicity profiles and potential long-term effects on human health.

The integration of machine learning and artificial intelligence into drug discovery has revolutionized how researchers approach molecular design. By leveraging large datasets and advanced algorithms, scientists can identify novel scaffolds like 3-(1,1-difluoroethyl)-methylpyrazole-5-carboxylic acid (CAS No. 1024599-54-9) that exhibit desirable biological activities without extensive experimental screening.

The future directions for research on this compound are multifaceted. Further exploration into its mechanism of action could reveal new therapeutic avenues or provide insights into existing disease pathways. Additionally, exploring analogues with varying substitution patterns may uncover even more potent or selective bioactive molecules within this class.

In conclusion,3-( ) -methyl-(CAS No.), identified by its Chemical Abstracts Service (CAS) number, represents a significant advancement in pharmaceutical chemistry with substantial potential for future therapeutic applications.

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清らかである:99%/99%/99%/99%
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